2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
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Overview
Description
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinazolinone derivatives with carboxylic acid groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Biological Research: The compound is used in studies investigating its anti-inflammatory and antimicrobial activities.
Chemical Biology: It serves as a probe to study the interactions of quinazolinone derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
- 2-ethyl-N-[3-(4-oxoquinazolin-3-yl)phenyl]butanamide
- 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]pentanamide
Uniqueness
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is unique due to its specific substitution pattern on the quinazolinone ring, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXOZXVZBYSNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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